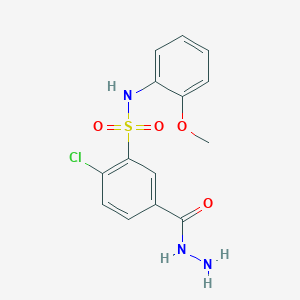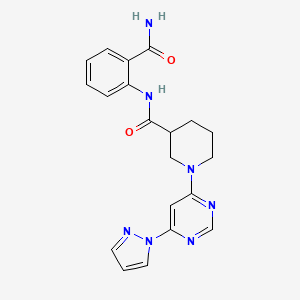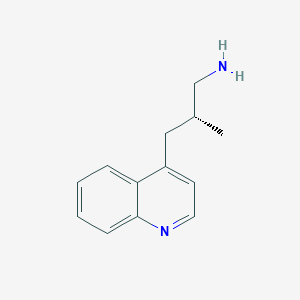![molecular formula C14H14N2O3 B2747424 6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid CAS No. 2310156-01-3](/img/structure/B2747424.png)
6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid is a heterocyclic compound that features an imidazo-oxazine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methylphenyl-substituted intermediates with suitable reagents can lead to the formation of the desired imidazo-oxazine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .
Applications De Recherche Scientifique
6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo-oxazine derivatives and related heterocyclic compounds. Examples include:
- 6-(4-Methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate
- Various indole derivatives
Uniqueness
What sets 6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid apart is its specific substitution pattern and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
6-(4-methylphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-2-4-10(5-3-9)12-6-16-8-15-13(14(17)18)11(16)7-19-12/h2-5,8,12H,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDOMXDCPFLDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN3C=NC(=C3CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-1-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2747342.png)



![Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2747349.png)

![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)
![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)
![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2747361.png)


![(E)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2747364.png)
